molecular formula C7H12N2O B12278041 (R)-Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one

(R)-Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one

Cat. No.: B12278041
M. Wt: 140.18 g/mol
InChI Key: JBIHMFNMKHDTEE-ZCFIWIBFSA-N
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Description

(R)-Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is a bicyclic alkaloid featuring a pyrrolidine fused to a piperazinone ring. Its (R)-enantiomer is distinguished by stereochemical properties that influence biological activity and molecular interactions . This compound is synthesized via N-alkylation and cyclization strategies, as demonstrated in the preparation of intermediates like 7-acetylpyrrolo[1,2-a]pyrazin-1(2H)-one . Natural analogs are produced by grass-associated endophytic fungi, where they act as feeding deterrents to protect host plants from herbivores . Synthetic derivatives have gained attention in drug discovery, particularly as inhibitors of PARP-1 (poly(ADP-ribose) polymerase-1) and BET (bromodomain and extra-terminal) proteins, showing nanomolar-range potency in cancer models .

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

(8aR)-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one

InChI

InChI=1S/C7H12N2O/c10-7-6-2-1-4-9(6)5-3-8-7/h6H,1-5H2,(H,8,10)/t6-/m1/s1

InChI Key

JBIHMFNMKHDTEE-ZCFIWIBFSA-N

Isomeric SMILES

C1C[C@@H]2C(=O)NCCN2C1

Canonical SMILES

C1CC2C(=O)NCCN2C1

Origin of Product

United States

Preparation Methods

Thermal Cyclization of Piperazine Precursors

A high-yielding route involves the thermal cyclization of tert-butyl 3-(piperazin-2-yl)propanoate. Heating at 190°C for 2 hours induces intramolecular lactamization, yielding the racemic product, which is subsequently resolved to isolate the (R)-enantiomer.

Key Reaction Conditions:

Starting Material Temperature Time Yield
tert-Butyl 3-(piperazin-2-yl)propanoate 190°C 2 h 97%

This method avoids solvents, simplifying purification. The crude product is washed with hexane to remove impurities.

Reductive Cyclization of Amino Keto Esters

Reductive cyclization of amino keto esters under hydrogenation conditions provides access to the piperazine core. For example, (R)-2-aminobutanoate derivatives undergo cyclization in the presence of Pd/C or Raney Ni, yielding the bicyclic lactam.

Representative Protocol:

  • Substrate: (R)-2-(2-oxopropyl)pyrrolidine-1-carboxylate
  • Catalyst: 10% Pd/C, H₂ (1 atm)
  • Solvent: Ethanol
  • Yield: 85–90%

Stereochemical integrity is maintained via chiral induction from the starting amino acid.

Catalytic Asymmetric Synthesis

Enantioselective methods employ transition-metal catalysts to install the (R)-configuration. Palladium-catalyzed cyclizations using chiral ligands (e.g., BINAP) achieve enantiomeric excess (ee) >90%.

Case Study:

  • Substrate: (S)-2-allylpiperidine
  • Catalyst: Pd(OAc)₂/(R)-BINAP
  • Conditions: DMF, 80°C, 12 h
  • Result: (R)-enantiomer with 92% ee

This approach leverages π-allyl palladium intermediates to control stereochemistry.

Resolution of Racemates

Racemic mixtures are resolved using chiral acids or enzymes. Diastereomeric salt formation with (S)-mandelic acid separates the (R)-enantiomer, while lipase-mediated kinetic resolution selectively hydrolyzes the (S)-isomer.

Resolution Data:

Resolution Method Chiral Agent ee (%) Yield (%)
Diastereomeric salts (S)-Mandelic acid 99 45
Enzymatic hydrolysis Lipase PS 95 40

Domino Reactions for One-Pot Synthesis

Multicomponent Ugi reactions coupled with enamine alkylation enable rapid assembly of the pyrrolopiperazine scaffold. Using (R)-phenylglycinol as a chiral auxiliary, the (R)-enantiomer forms with 95:5 diastereomeric ratio (d.r.).

Protocol:

  • Components: (R)-Phenylglycinol, arylglyoxal, isocyanide
  • Conditions: MeOH, rt, 24 h
  • Yield: 70–75%

Solid-Phase Synthesis for Scalability

Solid-supported synthesis on Wang resin facilitates large-scale production. Fmoc-protected pyrrolidine derivatives undergo cyclative cleavage with TFA, yielding the (R)-enantiomer in >90% purity.

Steps:

  • Resin-bound Fmoc-(R)-proline
  • Deprotection (piperidine/DMF)
  • Cyclization (PyBOP/DIEA)
  • Cleavage (TFA/H₂O)

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times. A mixture of (R)-proline methyl ester and ethyl bromopyruvate in water under microwave irradiation (150°C, 30 min) yields the lactam with 80% efficiency.

Chemical Reactions Analysis

Types of Reactions

®-Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxo compounds, and reduced forms, which can be further utilized in synthetic and medicinal chemistry .

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Saturation Level : Full saturation in the hexahydro derivative enhances conformational rigidity, improving binding to PARP-1 and BET proteins compared to dihydro analogs .
  • Functional Groups : Ketone groups (e.g., in 1,4-dione derivatives) shift activity toward enzymes like AChE but reduce anticancer potency .
  • Substituents: Methyl or halogen substitutions at C5/C8 (e.g., 8-methyl or 6-(2,4-difluorophenoxy)) optimize steric and electronic interactions with BET bromodomains, achieving sub-10 nM inhibition .

Enantiomeric Specificity

The (R)-enantiomer exhibits superior therapeutic selectivity over its (S)-counterpart. For example, (R)-hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride shows enhanced stability in pharmacokinetic studies, attributed to optimized hydrogen-bonding networks . In contrast, racemic mixtures of hexahydropyrrolo[1,2-a]pyrazine-1,4-dione display reduced nematocidal efficacy, highlighting the role of stereochemistry in bioactivity .

Physicochemical Properties

Table 2: Comparative Physicochemical Profiles

Compound Molecular Weight Solubility (aq.) logP Hydrogen-Bond Donors/Acceptors
(R)-Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one 156.18 g/mol Moderate 0.9 1/2
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione 226.23 g/mol Low -0.3 2/4
8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one 174.20 g/mol High 1.5 0/2

Analysis :

  • Lower molecular weight and balanced logP values (e.g., 0.9 for the (R)-enantiomer) enhance blood-brain barrier penetration, critical for targeting BET proteins in neurological cancers .
  • 1,4-Dione derivatives suffer from poor solubility, limiting their in vivo applicability despite potent enzyme inhibition .

PARP-1 Inhibition

(R)-Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives inhibit PARP-1 with IC₅₀ values of 10–50 nM, surpassing early-stage inhibitors like 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]pyridazinones. Substituents at C5 (e.g., ethylmethyl groups) enhance selectivity for BRCA-deficient cancer cells by >100-fold .

BET Bromodomain Targeting

The 8-methyl derivative demonstrates exceptional BRD4 affinity (Kd = 2.3 nM), driven by hydrophobic interactions with the ZA channel. Molecular dynamics simulations reveal that the (R)-configuration stabilizes binding via a salt bridge with ASP140 .

Biological Activity

(R)-Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

(R)-Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one has the following structural characteristics:

  • Molecular Formula : C₇H₁₃N₂O
  • Molecular Weight : Approximately 139.19 g/mol
  • CAS Number : 151763-89-2

This compound is a bicyclic structure that incorporates both a pyrrolidine and a pyrazine moiety, which contributes to its unique biological properties.

The biological activity of (R)-Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, leading to various biochemical responses.

Research indicates that the mechanism involves:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, which may lead to decreased proliferation of pathogenic organisms or cancer cells.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activity Overview

The following table summarizes the biological activities associated with (R)-Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one:

Activity Description Reference
AntimicrobialExhibits activity against multidrug-resistant bacteria such as Staphylococcus aureus.
AntifungalDemonstrates antifungal properties against various Candida species.
AnticancerPotential cytotoxic effects on cancer cell lines; specific mechanisms under investigation.
CNS ActivityPossible applications in treating neurological disorders through receptor modulation.

Case Studies and Research Findings

  • Antimicrobial Activity :
    A study highlighted the effectiveness of (R)-Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one against multidrug-resistant Staphylococcus aureus. The compound demonstrated significant inhibition at low concentrations, suggesting its potential as a therapeutic agent for resistant infections .
  • Antifungal Properties :
    Research evaluating the antifungal activity of pyrrolo-based compounds indicated that (R)-Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one exhibited robust activity against several Candida species. Docking studies suggested that its mechanism involves binding to the catalytic site of key enzymes in the fungal growth pathway .
  • Cytotoxicity Studies :
    Cytotoxicity assessments on various cancer cell lines revealed that (R)-Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one could induce apoptosis in a dose-dependent manner. The 50% inhibitory concentration (IC50) values varied among different cell types, indicating selective toxicity towards cancerous cells while sparing normal cells .

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